molecular formula C7H3BrF3IO2 B13460892 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol

Cat. No.: B13460892
M. Wt: 382.90 g/mol
InChI Key: LVPFXSKIFBCMMB-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol: is an organic compound characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: The subsequent addition of an iodine atom.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination often involves iodine and an oxidizing agent such as hydrogen peroxide. Trifluoromethoxylation can be carried out using trifluoromethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for bromine substitution) or potassium fluoride (for iodine substitution) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)phenol
  • 2-Iodo-4-(trifluoromethoxy)phenol
  • 2-Bromo-6-chloro-4-(trifluoromethoxy)phenol

Uniqueness

2-Bromo-6-iodo-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. The trifluoromethoxy group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H3BrF3IO2

Molecular Weight

382.90 g/mol

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF3IO2/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H

InChI Key

LVPFXSKIFBCMMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)I)OC(F)(F)F

Origin of Product

United States

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